2-Chlorothiobenzamide

Description

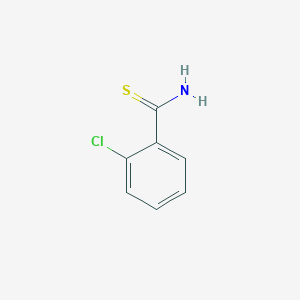

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQYOORLPNYQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166221 | |

| Record name | Benzenecarbothioamide, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15717-17-6 | |

| Record name | Benzenecarbothioamide, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015717176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarbothioamide, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorothiobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chlorothiobenzamide from 2-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2-chlorothiobenzamide from 2-chlorobenzonitrile, a key transformation for the formation of a versatile intermediate in medicinal chemistry and materials science. This document details the prevailing synthetic methodologies, presents quantitative data, and offers detailed experimental protocols.

Introduction

This compound is a valuable building block in the synthesis of various heterocyclic compounds, including thiazoles and thiadiazoles, which are prominent scaffolds in many biologically active molecules. The conversion of the readily available 2-chlorobenzonitrile to its corresponding thioamide is a critical step in the elaboration of this starting material. This transformation is most commonly achieved through the addition of a sulfur nucleophile to the nitrile group. This guide will focus on the most prevalent and efficient methods for this synthesis.

Synthetic Methodologies

The primary route for the synthesis of this compound from 2-chlorobenzonitrile involves the reaction with a hydrosulfide salt, typically sodium hydrogen sulfide (NaSH). This reaction is generally carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to ensure the solubility of the reagents. The addition of certain reagents can enhance the reaction rate and yield.

Two prominent methods are highlighted below:

-

Method A: Sodium Hydrogen Sulfide with Magnesium Chloride: This method employs sodium hydrogen sulfide in the presence of magnesium chloride. The magnesium ions are thought to act as a Lewis acid, activating the nitrile group towards nucleophilic attack. This approach offers high yields for a range of aromatic nitriles.[1]

-

Method B: Sodium Hydrogen Sulfide with Diethylamine Hydrochloride: This protocol utilizes a combination of sodium hydrogen sulfide and diethylamine hydrochloride. This mixture provides a controlled and efficient conversion of nitriles to thioamides, avoiding the need for gaseous hydrogen sulfide.[2][3][4]

Quantitative Data

The following table summarizes the typical reaction conditions and yields for the synthesis of aromatic thioamides from their corresponding nitriles, which are analogous to the synthesis of this compound.

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| A | 2-chlorobenzonitrile, NaSH, MgCl₂ | DMF | Room Temperature | 12-24 hours | 80-99 (general for aromatic nitriles)[1] |

| B | 2-chlorobenzonitrile, NaSH, (C₂H₅)₂NH·HCl | DMF | Mild Heating | 4-8 hours | Moderate to Excellent (general)[2][3][4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 2-chlorobenzonitrile based on the methodologies described above.

Method A: Synthesis using Sodium Hydrogen Sulfide and Magnesium Chloride

Reagents:

-

2-chlorobenzonitrile (1.0 eq)

-

Sodium hydrogen sulfide hydrate (NaSH·xH₂O) (2.0 eq)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O) (1.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine

Procedure:

-

To a stirred solution of 2-chlorobenzonitrile in DMF, add magnesium chloride hexahydrate and sodium hydrogen sulfide hydrate at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Method B: Synthesis using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride

Reagents:

-

2-chlorobenzonitrile (1.0 eq)

-

Sodium hydrogen sulfide hydrate (NaSH·xH₂O) (1.5 eq)

-

Diethylamine hydrochloride ((C₂H₅)₂NH·HCl) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine

Procedure:

-

In a round-bottom flask, combine 2-chlorobenzonitrile, sodium hydrogen sulfide hydrate, and diethylamine hydrochloride in DMF.

-

Heat the mixture with stirring to a mild temperature (e.g., 40-50 °C).

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic extracts with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude this compound can be further purified by recrystallization or silica gel chromatography.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the synthesis of this compound.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

Safety Considerations

-

Sodium hydrogen sulfide is corrosive and releases toxic hydrogen sulfide gas upon acidification. Handle in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound from 2-chlorobenzonitrile is a well-established and efficient transformation. The use of sodium hydrogen sulfide, particularly in combination with additives like magnesium chloride or diethylamine hydrochloride, provides reliable methods for obtaining the desired product in good to excellent yields. The detailed protocols and workflow presented in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development.

References

2-Chlorothiobenzamide: A Technical Guide to Putative Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific molecular mechanism of action for 2-Chlorothiobenzamide is limited in publicly available literature. This guide provides an in-depth overview of the potential mechanisms of action based on the reported biological activities of structurally related thiobenzamide and benzamide derivatives. The information presented herein is intended to serve as a foundation for future research and drug development efforts.

Executive Summary

This compound belongs to the thioamide class of compounds, a group known for a wide spectrum of biological activities. While this specific molecule is not extensively studied, its structural analogs have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide consolidates the available data on these related compounds to propose putative mechanisms of action for this compound. Key potential mechanisms include the induction of apoptosis and inhibition of critical signaling pathways in cancer cells, as well as the disruption of bacterial cell wall synthesis. This document outlines these potential mechanisms, summarizes relevant quantitative data from analogous compounds, provides detailed experimental protocols for mechanism-of-action studies, and visualizes key pathways and workflows.

Potential Anticancer Mechanisms of Action

Derivatives of thiobenzamides and benzamides have shown promising anticancer activities, suggesting several potential mechanisms through which this compound might exert cytotoxic effects against cancer cells.

Induction of Apoptosis

A common mechanism of action for many anticancer compounds is the induction of programmed cell death, or apoptosis. Thiobenzamide and benzamide derivatives have been shown to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (primarily caspase-9 and the executioner caspase-3), ultimately leading to cell death.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of caspase-8 and subsequent activation of executioner caspases.

dot

Caption: Putative Induction of Apoptosis by this compound.

Inhibition of Cell Signaling Pathways

Cancer cell proliferation and survival are often driven by aberrant signaling pathways. Benzamide derivatives have been shown to inhibit key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

The EGFR signaling cascade, when activated, triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. Inhibition of EGFR or other components of this pathway can thus be an effective anticancer strategy.

Caption: Putative Inhibition of Bacterial Cell Wall Synthesis.

Bacteriostatic vs. Bactericidal Activity

The action of an antimicrobial agent can be either bacteriostatic (inhibiting bacterial growth) or bactericidal (killing the bacteria).[1] For some fluorobenzoylthiosemicarbazides, the activity has been determined to be bacteriostatic.[2] Determining the nature of this compound's activity would be a critical step in its development as an antimicrobial agent.

Quantitative Data from Analogous Compounds (Antimicrobial Activity)

The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiobenzamide and thiosemicarbazide derivatives against various microbial strains.

| Compound Class | Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Fluorobenzoylthiosemicarbazide | Trifluoromethyl derivative (15a) | S. aureus | 7.82 - 31.25 | [2] |

| Fluorobenzoylthiosemicarbazide | Trifluoromethyl derivative (15b) | S. aureus | 7.82 - 31.25 | [2] |

| Fluorobenzoylthiosemicarbazide | Trifluoromethyl derivative (16b) | S. aureus | 7.82 - 31.25 | [2] |

| N-methyl thiosemicarbazone | Compound 4 (imidazole ring) | S. aureus | 39.68 | [3] |

| N-methyl thiosemicarbazone | Compound 8 (thiophene ring) | P. aeruginosa | 39.68 | [3] |

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are required. The following sections provide detailed methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).

Workflow:

dot

Caption: Workflow for a standard MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

dot

Caption: Workflow for a broth microdilution MIC assay.

Detailed Protocol:

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable bacterial growth broth (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[4][5]

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The protocol will vary depending on the enzyme and the method of detection.

General Workflow:

dot

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol (Example: Tyrosinase Inhibition):

-

Reagent Preparation: Prepare solutions of tyrosinase, L-DOPA (substrate), and this compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Assay Procedure: In a 96-well plate, add the buffer, enzyme solution, and different concentrations of the inhibitor. Pre-incubate for 10 minutes at room temperature.

-

Reaction Initiation: Add the L-DOPA solution to initiate the reaction.

-

Kinetic Measurement: Measure the increase in absorbance at 475 nm (due to the formation of dopachrome) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk plots and calculate the inhibition constant (Ki).

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently lacking, the extensive research on related thiobenzamide and benzamide derivatives provides a strong foundation for targeted investigation. The putative mechanisms outlined in this guide—induction of apoptosis, inhibition of key signaling pathways in cancer, and disruption of bacterial cell wall synthesis—offer promising avenues for future research.

To fully elucidate the therapeutic potential of this compound, the following steps are recommended:

-

Systematic in vitro screening: Conduct comprehensive cytotoxicity and antimicrobial screening against a broad panel of cancer cell lines and microbial strains.

-

Target identification studies: Employ techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of this compound.

-

In-depth mechanistic studies: Once potential targets are identified, perform detailed biochemical and cell-based assays to validate the mechanism of action.

-

In vivo efficacy studies: Evaluate the therapeutic potential of this compound in relevant animal models of cancer and infectious diseases.

By following a structured research plan based on the potential mechanisms outlined in this guide, the scientific community can effectively uncover the therapeutic value of this compound and its derivatives.

References

- 1. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. idexx.com [idexx.com]

Spectroscopic analysis of 2-Chlorothiobenzamide (NMR, IR, MS)

An In-depth Spectroscopic Analysis of 2-Chlorothiobenzamide

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a molecule of interest in medicinal chemistry and materials science. The analysis encompasses Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a detailed examination of its structural and electronic properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for elucidating the arrangement of atoms.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), containing Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.[1][2] For ¹H NMR, the spectral width is typically set from -2 to 12 ppm, and for ¹³C NMR, from 0 to 220 ppm. Standard pulse sequences are used for data acquisition.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the amine protons of the thioamide group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the thioamide group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.30 - 7.80 | Multiplet | - |

| NH₂ | 9.50 - 10.50 | Broad Singlet | - |

Table 1: Predicted ¹H NMR data for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the thioamide group (C=S) is characteristically deshielded and appears at a high chemical shift.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic CH | 125.0 - 135.0 |

| Aromatic C-Cl | 130.0 - 135.0 |

| Aromatic C-C=S | 140.0 - 145.0 |

| C=S | 195.0 - 205.0 |

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition: The IR spectrum is recorded on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.[3]

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, aromatic C-H, C=S, and C-Cl bonds.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3200 | Medium, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |

| C=S Stretch | 1200 - 1050 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Table 3: Predicted IR absorption data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol for Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent like methanol or acetonitrile.

Instrumentation and Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is recorded in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.[1]

Mass Spectral Data

The mass spectrum will show the molecular ion peak [M]⁺ and characteristic isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S).

| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance |

| [M]⁺ (with ³⁵Cl) | 171.0 | ~100% |

| [M+2]⁺ (with ³⁷Cl) | 173.0 | ~33% |

Table 4: Predicted Mass Spectrometry data for this compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, derived from established spectroscopic principles and data from related compounds, serves as a valuable resource for the identification and structural elucidation of this and similar molecules. These analytical techniques are indispensable tools in modern chemical research and drug development, enabling precise molecular-level understanding.

References

Solubility and stability of 2-Chlorothiobenzamide in different solvents

An In-depth Technical Guide to the Solubility and Stability of 2-Chlorothiobenzamide

Introduction

This compound is a sulfur-containing organic compound with potential applications in medicinal chemistry and materials science. As with any compound intended for further development, a thorough understanding of its solubility and stability is paramount. Solubility influences bioavailability and formulation, while stability under various conditions dictates storage, shelf-life, and potential degradation pathways. This guide details the experimental procedures to systematically evaluate the solubility and stability of this compound.

Part 1: Solubility Assessment of this compound

Solubility is a critical parameter, often distinguished into two types: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound in solution when it begins to precipitate after being added from a high-concentration stock solution (typically in DMSO). It is a high-throughput screening method often used in early drug discovery.[1][2][3]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid material.[4][5][6] This is a more time-consuming but accurate measure, crucial for formulation development.[7]

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol details the widely accepted shake-flask method to determine the thermodynamic solubility of this compound in various solvents.[8]

1. Materials and Equipment:

- This compound (solid, pure compound)

- Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

- Scintillation vials or glass test tubes with screw caps

- Orbital shaker or rotator in a temperature-controlled incubator

- Centrifuge

- Syringe filters (e.g., 0.22 µm PVDF)

- High-Performance Liquid Chromatography (HPLC) system with UV detector

- Analytical balance

- Volumetric flasks and pipettes

2. Procedure:

- Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.

- Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the desired test solvent. The excess solid is crucial to ensure saturation.

- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[1][4]

- Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.

- Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

- Quantification: Analyze the prepared calibration standards and the diluted sample filtrate by HPLC-UV. The wavelength for detection should be set to the λmax of this compound.

- Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted filtrate. Calculate the original solubility in the solvent, accounting for the dilution factor.

Data Presentation: Solubility of this compound

The following table structure is recommended for presenting the determined solubility data.

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 |

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment of this compound

Stability testing is crucial for identifying conditions that may lead to the degradation of a compound. Forced degradation (or stress testing) studies are performed to intentionally degrade the sample under more extreme conditions than those used for accelerated stability testing.[9][10] These studies are vital for developing stability-indicating analytical methods, which can accurately measure the active compound in the presence of its degradation products.[11][12][13][14]

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method

This protocol follows the principles outlined in the International Council for Harmonisation (ICH) guidelines.[15][16]

1. Materials and Equipment:

- This compound

- HPLC-grade solvents (acetonitrile, methanol, water)

- Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

- HPLC system with a photodiode array (PDA) or UV detector, and preferably a mass spectrometer (MS) for peak identification

- Photostability chamber

- Temperature-controlled oven

- pH meter

2. Development of a Stability-Indicating HPLC Method:

- Initial Method Development: Develop a reversed-phase HPLC method capable of resolving the parent this compound peak from any potential impurities. A gradient elution method is often required.[11]

- Forced Degradation Studies: Expose solutions of this compound (e.g., at 1 mg/mL) to the following stress conditions to generate degradation products.[17] The goal is to achieve 5-20% degradation of the active ingredient.[15]

- Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

- Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

- Oxidation: 3% H₂O₂ at room temperature for 24 hours.

- Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.

- Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[17]

- Sample Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples by the developed HPLC method.

- Method Optimization and Validation: Check for the appearance of new peaks (degradation products). Optimize the HPLC method (e.g., gradient, mobile phase composition, column) to ensure adequate separation between the parent peak and all degradation product peaks.[13] The method is considered "stability-indicating" if it can resolve all relevant peaks. Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Stability of this compound

Summarize the results of the forced degradation study in a table.

| Stress Condition | Duration | % Assay of this compound | % Total Degradation | Number of Degradants | Major Degradant (RT, min) |

| 0.1 M HCl, 60°C | 24h | ||||

| 0.1 M NaOH, 60°C | 24h | ||||

| 3% H₂O₂, RT | 24h | ||||

| Thermal (Solid), 80°C | 48h | ||||

| Thermal (Solution), 80°C | 48h | ||||

| Photolytic (Solid) | ICH Q1B | ||||

| Photolytic (Solution) | ICH Q1B | ||||

| Control (Unstressed) | - | ~100% | 0% | 0 | - |

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. enamine.net [enamine.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. scispace.com [scispace.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. ijpsr.com [ijpsr.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. ijcrt.org [ijcrt.org]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Potential Therapeutic Targets of 2-Chlorothiobenzamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiobenzamides, a class of organic compounds characterized by a benzene ring attached to a thioamide group, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Within this class, 2-chlorothiobenzamide derivatives represent a promising scaffold for the development of novel therapeutic agents. The presence of the chlorine atom at the ortho position can influence the electronic properties and steric hindrance of the molecule, potentially leading to enhanced biological activity and target selectivity. While direct research on this compound derivatives is emerging, extensive studies on structurally related thiobenzamides and thiobenzanilides provide compelling evidence for their potential therapeutic applications. This technical guide consolidates the current understanding of the likely therapeutic targets of this compound derivatives, drawing upon data from analogous compounds to illuminate their potential in anticancer, anti-inflammatory, and antimicrobial therapies.

Anticancer Activity

Thiobenzamide and its derivatives have demonstrated significant potential as anticancer agents, with evidence suggesting that they can induce apoptosis and inhibit key signaling pathways involved in cancer progression. The primary mechanism appears to be the induction of cellular stress, leading to programmed cell death.

Mitochondrial-Mediated Apoptosis

A key mechanism of action for the anticancer effects of thiobenzanilide derivatives, which are structurally similar to this compound derivatives, is the induction of apoptosis through the mitochondrial pathway.[1] Treatment of cancer cells with these compounds has been shown to cause a loss of mitochondrial membrane potential (ΔΨm), a critical event in the initiation of apoptosis.[1] This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activating the caspase cascade. Specifically, the activation of caspase-3, a key executioner caspase, has been observed following treatment with thiobenzanilide derivatives.[1]

dot graph TD; A[this compound Derivative] --|> B(Mitochondrial Dysfunction); B --|> C{Loss of MitochondrialMembrane Potential (ΔΨm)}; C --|> D(Release of Pro-apoptotic Factors); D --|> E(Caspase-3 Activation); E --|> F(Apoptosis);

Quantitative Data on Anticancer Activity of Related Compounds

The following table summarizes the cytotoxic activity of various thiobenzanilide and benzamide derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiobenzanilide | N,N'-(1,2-phenylene)bis(3,4,5-trifluorobenzothioamide) (63T) | A549 (Lung Adenocarcinoma) | Not specified, but selective | [2] |

| Benzamide | 4-((6-Amino-2-fluoro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 7) | K562 (Leukemia) | 2.27 | [3] |

| Benzamide | 4-((6-Amino-2-fluoro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 7) | HL-60 (Leukemia) | 1.42 | [3] |

| Benzamide | 4-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-N-(4-fluorophenyl)benzamide (Compound 10) | K562 (Leukemia) | 2.53 | [3] |

| Benzamide | 4-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-N-(4-fluorophenyl)benzamide (Compound 10) | HL-60 (Leukemia) | 1.52 | [3] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and targeting key inflammatory mediators is a major focus of drug discovery. Thiobenzamide derivatives, through their use in the synthesis of bioactive molecules, have been implicated as potential inhibitors of several key inflammatory targets.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a central regulator of the inflammatory response.[4] It is activated by cellular stress and inflammatory cytokines, leading to the production of other pro-inflammatory mediators like TNF-α and interleukins.[2][4] Thiazole derivatives synthesized from this compound have been patented as inhibitors of p38 MAP kinase, suggesting that the thiobenzamide scaffold is a key pharmacophore for this target.[5][6]

dot graph TD; A[Stress/Inflammatory Cytokines] --> B(MAPKKK); B --> C(MKK3/6); C --> D(p38 MAP Kinase); D --> E(Transcription Factors); E --> F(Pro-inflammatory Gene Expression); G[this compound-derived Inhibitor] --x D;

TNF-α Production Inhibition

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in systemic inflammation.[7] Overproduction of TNF-α is implicated in a variety of inflammatory diseases. The inhibition of p38 MAP kinase by this compound-derived compounds directly impacts the downstream production of TNF-α.[8]

dot graph TD; A[LPS/Other Stimuli] --> B(Immune Cells); B --> C(p38 MAPK Activation); C --> D(TNF-α mRNA Stabilization & Translation); D --> E(TNF-α Release); F[this compound-derived Inhibitor] --x C;

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammation.[9] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[9] Thiazole derivatives synthesized from this compound have been patented for their PDE IV inhibitory activity, highlighting another potential anti-inflammatory mechanism.[5][6]

dot graph TD; A[cAMP] -- PDE4 --> B(AMP); C[this compound-derived Inhibitor] --x A; A --> D(PKA Activation); D --> E(CREB Phosphorylation); E --> F(Anti-inflammatory Gene Expression);

Antimicrobial Activity

Thioamide-containing compounds have a long history of use as antimicrobial agents. Their mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.

Potential Enzyme Targets

Quantitative Data on Antimicrobial Activity of Related Compounds

The following table presents the minimum inhibitory concentration (MIC) values for N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzenesulfonylamide | Compound 10 | Staphylococcus aureus (MRSA, clinical isolate) | 4 | [4] |

| Benzenesulfonylamide | Compound 10 | Staphylococcus aureus (MSSA, reference strain) | 8 | [4] |

| Benzenesulfonylamide | Compound 16 | Staphylococcus aureus (MRSA, clinical isolate) | 4-8 | [4] |

| Benzenesulfonylamide | Compound 16 | Staphylococcus aureus (MSSA, reference strain) | 4-8 | [4] |

Other Potential Targets

Serine Hydrolase Inhibition

Serine hydrolases are a large and diverse class of enzymes involved in numerous physiological processes.[6] A thiazole derivative synthesized using this compound has been identified as a selective inhibitor of the human metabolic serine hydrolase ABHD16A, suggesting that this class of enzymes could be a target for this compound derivatives.[12]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

dot graph TD; A[Seed Cells] --> B(Treat with Compound); B --> C(Add MTT Reagent); C --> D(Incubate); D --> E(Solubilize Formazan); E --> F(Measure Absorbance);

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

dot graph TD; A[Prepare Serial Dilutions of Compound] --> B(Prepare Bacterial Inoculum); B --> C(Inoculate Microtiter Plate); C --> D(Incubate); D --> E(Observe for Growth); E --> F(Determine MIC);

Conclusion

While direct and extensive research on the therapeutic targets of this compound derivatives is still in its early stages, the wealth of data on structurally similar thiobenzamides and thiobenzanilides provides a strong foundation for future investigations. The evidence strongly suggests that this compound derivatives are likely to exhibit potent anticancer, anti-inflammatory, and antimicrobial activities. Key potential targets include components of the mitochondrial apoptosis pathway, the p38 MAP kinase and TNF-α signaling pathways, phosphodiesterase 4, and various microbial enzymes. Further research, including the synthesis of a focused library of this compound derivatives and their systematic biological evaluation against these putative targets, is warranted to fully elucidate their therapeutic potential and pave the way for the development of novel drug candidates.

References

- 1. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. What are the preclinical assets being developed for PDE4? [synapse.patsnap.com]

- 6. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Thiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to 2-Chlorothiobenzamide (CAS 15717-17-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chlorothiobenzamide (CAS number 15717-17-6), a key intermediate in synthetic organic chemistry. The document details its chemical and physical properties, safe handling procedures, and primary applications. Emphasis is placed on its role as a precursor in the synthesis of thiazole derivatives, a class of compounds with significant interest in medicinal chemistry. Detailed, illustrative experimental protocols for its synthesis via thionation and its subsequent use in the Hantzsch thiazole synthesis are provided. While direct biological activity of this compound is not widely reported, its importance as a building block for potentially bioactive molecules is highlighted.

Chemical and Physical Properties

This compound is a yellow crystalline powder. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 15717-17-6 | [1] |

| Molecular Formula | C₇H₆ClNS | [1] |

| Molecular Weight | 171.65 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 63-69 °C | [1] |

| Boiling Point | 285 °C at 760 mmHg | [1] |

| IUPAC Name | 2-chlorobenzenecarbothioamide | [1] |

| Synonyms | 2-Chlorobenzothioamide, o-Chlorothiobenzamide | [1] |

| SMILES | C1=CC=C(C(=C1)C(=S)N)Cl | [2] |

| InChI Key | FLQYOORLPNYQEV-UHFFFAOYSA-N | [1] |

Handling and Safety

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation). The following table outlines the recommended precautionary measures.

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P272 | Contaminated work clothing should not be allowed out of the workplace. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P363 | Wash contaminated clothing before reuse. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the thionation of the corresponding amide, 2-chlorobenzamide, using a thionating agent such as Lawesson's reagent.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Thioamide Compounds

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and findings related to the biological activity screening of novel thioamide compounds. Thioamides, structural analogs of amides where a sulfur atom replaces the oxygen atom, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document serves as a core resource for professionals in drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological processes.

Anticancer Activity of Thioamide Derivatives

Recent studies have highlighted the potential of thioamide derivatives as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The screening of these compounds typically involves evaluating their ability to inhibit cell proliferation and induce apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thioamide compounds against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Piperazine N-thioamide 23 | MDA-PATC53 (Pancreatic) | 0.73 ± 0.08 | [1] |

| Piperazine N-thioamide 24 | PL45 (Pancreatic) | 1.14 ± 0.11 | [1] |

| Thiophene Carboxamide 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | [2] |

| Thiophene Carboxamide 2d | Hep3B (Hepatocellular Carcinoma) | 8.85 | [2] |

| Thiophene Carboxamide 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 | [2] |

| Pyrazolinethioamide 45 | A549 (Lung) | 13.49 ± 0.17 | [1] |

| Pyrazolinethioamide 45 | HeLa (Cervical) | 17.52 ± 0.25 | [1] |

| Thioamide 46 | PC-3 (Prostate) | 1.1 ± 0.1 | [1] |

| Thioamide 46 | HepG2 (Hepatocellular Carcinoma) | 4.5 ± 1.3 | [1] |

| Thioamide 46 | MCF-7 (Breast) | 5.4 ± 0.6 | [1] |

| EGFR Inhibitor 25a | MCF-7 (Breast) | 19.1 | [1] |

| EGFR Inhibitor 25b | MCF-7 (Breast) | 15.1 | [1] |

| EGFR Inhibitor 25c | MCF-7 (Breast) | 37.7 | [1] |

| Thioamide 47 | HCT-116 (Colon) | 12.6 | [1] |

| Thioamide 47 | MCF-7 (Breast) | 11.7 | [1] |

| Carbamothioyl-furan-2-carboxamide 4d | HepG2 (Hepatocellular Carcinoma) | 33.29% cell viability at 20 µg/mL | [3] |

| Carbamothioyl-furan-2-carboxamide 4a | HepG2 (Hepatocellular Carcinoma) | 35.01% cell viability at 20 µg/mL | [3] |

| Carbamothioyl-furan-2-carboxamide 4b | HepG2 (Hepatocellular Carcinoma) | 37.31% cell viability at 20 µg/mL | [3] |

| Carbamothioyl-furan-2-carboxamide 4c | HepG2 (Hepatocellular Carcinoma) | 39.22% cell viability at 20 µg/mL | [3] |

Note: Some data is presented as percent cell viability at a specific concentration.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Thioamide compounds

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thioamide compounds in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Visualization of Anticancer Screening Workflow

Caption: Workflow for determining the anticancer activity of thioamide compounds using the MTT assay.

Signaling Pathway: EGFR Inhibition

Certain thioamide derivatives have been shown to target and inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.

Caption: Thioamide compounds can inhibit the EGFR signaling pathway, leading to reduced cell proliferation.

Antimicrobial Activity of Thioamide Derivatives

Thioamides have also demonstrated promising activity against a variety of microbial pathogens, including bacteria and fungi. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Activity Data

The following table presents the MIC values of selected thioamide compounds against various microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Ciprofloxacin-thioamide 3a | Staphylococcus aureus | 0.38 | [4] |

| Ciprofloxacin-thioamide 3a | Escherichia coli | 0.45 | [4] |

| Ciprofloxacin-thioamide 3a | Candida albicans | 0.06 | [4] |

| Catechol-derived thiazole | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12 | [5] |

| Novel Catechol-derived thiazoles | Bacteria | ≤ 2 | [5] |

| Benzimidazolo Benzothiophene 1e | Various bacteria | 10-20 | [6] |

| Benzimidazolo Benzothiophene 1g | Various bacteria | 10-20 | [6] |

| Benzimidazolo Benzothiophene 1h | Various bacteria | 10-20 | [6] |

| Thiazolidinone 35e | Staphylococcus epidermidis (planktonic) | 1.54 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Thioamide compounds

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the thioamide compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Antimicrobial Screening Workflow

Caption: Workflow for determining the antimicrobial activity of thioamide compounds via broth microdilution.

Antiviral Activity of Thioamide Derivatives

A significant area of research has been the investigation of thioamides as antiviral agents, particularly against coronaviruses like SARS-CoV-2. A key target for these compounds is the 3C-like protease (3CLpro), an enzyme essential for viral replication.

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of various thioamide compounds.

| Compound ID | Virus/Target | Assay | Value | Reference |

| Spiropyrrolidine 9g | SARS-CoV-2 3CLpro | IC50 | 35 nM | [8] |

| Spiropyrrolidine 9g | HCoV-OC43 (in Huh7 cells) | EC50 | 0.52 µM | [8] |

| Spiropyrrolidine 9g | Huh7 cells | CC50 | > 10 µM | [8] |

| Thiazole k3 | SARS-CoV-2 3CLpro | IC50 | 0.010 µM | [9] |

| Thiazole c1 | SARS-CoV-2 3CLpro | IC50 | 4.736 µM | [9] |

| Thiazole n2 | SARS-CoV-2 3CLpro | IC50 | 9.984 µM | [9] |

| Thiazole A2 | SARS-CoV-2 3CLpro | IC50 | 13.21 µM | [9] |

| Compound 11j | SARS-CoV-2 3CLpro | IC50 | 1.646 µM | [10] |

| Compound 11j | SARS-CoV-2 (in Vero E6 cells) | EC50 | 0.18 µM | [10] |

| Compound 11j | Vero E6 cells | CC50 | > 50 µM | [10] |

Experimental Protocol: 3CLpro Inhibition Assay (FRET-based)

This assay measures the inhibition of the SARS-CoV-2 3CL protease using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Thioamide compounds

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Dispensing: Dispense the thioamide compounds at various concentrations into the wells of a 384-well plate.

-

Enzyme Addition: Add the 3CLpro enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.

Visualization of Antiviral Screening and Mechanism

Caption: Workflow for the FRET-based 3CLpro inhibition assay to screen for antiviral thioamides.

Caption: Thioamide inhibitors block viral replication by inhibiting the 3CL protease-mediated cleavage of the viral polyprotein.

This technical guide serves as a foundational resource for the continued exploration of thioamide compounds as a promising class of therapeutic agents. The provided protocols and data offer a starting point for further research and development in the fields of oncology, microbiology, and virology.

References

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]

- 4. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 5. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of thioamide-linked spiropyrrolidine derivatives as novel 3CLpro inhibitors against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Chlorothiobenzamide: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 2-Chlorothiobenzamide, a valuable intermediate in medicinal chemistry and drug development. The protocol detailed below is based on the robust and widely utilized thionation of the corresponding amide using Lawesson's reagent. This method is favored for its efficiency and relatively mild reaction conditions.

Reaction Scheme

The synthesis of this compound is achieved through the direct thionation of 2-chlorobenzamide. This process involves the conversion of the carbonyl group (C=O) of the amide to a thiocarbonyl group (C=S) using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

Figure 1. Thionation of 2-chlorobenzamide to this compound using Lawesson's reagent.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis, purification, and characterization of this compound.

Materials and Reagents:

-

2-Chlorobenzamide

-

Lawesson's Reagent

-

Toluene, anhydrous

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and chamber

-

Fume hood

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chlorobenzamide (1.0 mmol, 1.0 equiv) and Lawesson's reagent (0.55-0.60 mmol, 0.55-0.60 equiv).

-

Solvent Addition: Add anhydrous toluene (4 mL) to the flask.

-

Thionation Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amide is completely consumed. This typically takes a few hours.

-

Work-up and Byproduct Removal: After the reaction is complete, cool the mixture to room temperature. Add excess ethanol (e.g., 2 mL) and heat the mixture at reflux for an additional 2 hours. This step is crucial for converting the phosphorus-containing byproducts into more polar species, which simplifies the subsequent purification.

-

Solvent Evaporation: Remove the toluene and ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 2-Chlorobenzamide |

| Reagent | Lawesson's Reagent |

| Solvent | Toluene |

| Reaction Temperature | Reflux |

| Product | This compound |

| Molecular Formula | C₇H₆ClNS |

| Molecular Weight | 171.65 g/mol |

| Melting Point | 63-66 °C[1] |

Note: The yield for this specific reaction is dependent on the precise reaction conditions and purification efficiency.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including melting point determination and spectroscopic analysis.

-

Melting Point: The experimentally determined melting point should be compared to the literature value of 63-66 °C.[1]

-

¹H NMR and ¹³C NMR Spectroscopy: The nuclear magnetic resonance spectra should be recorded and compared with expected chemical shifts and coupling patterns for the this compound structure.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of 2-Arylbenzothiazoles

Topic: Palladium-Catalyzed Intramolecular C-H Functionalization/C-S Bond Formation in the Synthesis of 2-Arylbenzothiazoles from Thiobenzanilides

Audience: Researchers, scientists, and drug development professionals.

Note: While the initial request specified the use of 2-chlorothiobenzamide, a thorough review of the scientific literature did not yield specific examples of its use in palladium-catalyzed cross-coupling reactions. However, a closely related and well-documented application is the palladium-catalyzed synthesis of 2-arylbenzothiazoles from thiobenzanilides. This process involves a similar bond-forming strategy and is of significant interest to the target audience for the synthesis of pharmaceutically relevant scaffolds. These application notes, therefore, focus on this established and versatile methodology.

Introduction

The benzothiazole moiety is a prominent scaffold in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the efficient synthesis of these heterocyclic systems. A particularly elegant approach involves the intramolecular C-H functionalization and C-S bond formation of readily accessible thiobenzanilide precursors. This method avoids the need for pre-functionalized starting materials, offering an atom-economical route to a diverse range of 2-arylbenzothiazoles.

This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of 2-arylbenzothiazoles from thiobenzanilides, based on established literature.[1][2]

Reaction Principle and Workflow

The core of this methodology is a palladium(II)-catalyzed process involving the direct functionalization of an aryl C-H bond and subsequent intramolecular C-S bond formation. The reaction is typically carried out in the presence of a copper(I) co-catalyst and a quaternary ammonium salt, which significantly enhances the reaction rate and yield.

Quantitative Data

The following tables summarize the quantitative data for the palladium-catalyzed synthesis of 2-arylbenzothiazoles, including the optimization of reaction conditions and the substrate scope.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Phenylbenzothiazole

| Entry | Pd Catalyst (10 mol%) | Additive (2.0 equiv) | Co-catalyst (50 mol%) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | - | - | 24 | < 5 |

| 2 | Pd(OAc)₂ | Bu₄NBr | - | 24 | 28 |

| 3 | Pd(OAc)₂ | Bu₄NBr | CuI | 3 | 91 |

| 4 | PdCl₂ | Bu₄NBr | CuI | 3 | 93 |

| 5 | PdBr₂ | Bu₄NBr | CuI | 3 | 92 |

| 6 | PdCl₂(cod) | Bu₄NBr | CuI | 3 | 92 |

| 7 | PdCl₂ | Bu₄NCl | CuI | 3 | 85 |

| 8 | PdCl₂ | Bu₄NI | CuI | 3 | 78 |

Reaction conditions: Thiobenzanilide (1.0 equiv), Pd catalyst (10 mol%), Additive (2.0 equiv), Co-catalyst (50 mol%) in DMSO at 120 °C.[1]

Table 2: Substrate Scope for the Synthesis of Various 2-Arylbenzothiazoles

| Entry | R¹ | R² | R³ | Time (h) | Yield (%) |

| 1 | H | H | H | 3 | 93 |

| 2 | OMe | H | H | 3 | 94 |

| 3 | H | OMe | H | 3 | 92 |

| 4 | H | H | OMe | 3 | 91 |

| 5 | CN | H | H | 3 | 89 |

| 6 | H | H | CN | 3 | 85 |

| 7 | H | H | CO₂Et | 3 | 88 |

| 8 | Cl | H | H | 6 | 75 |

| 9 | H | H | Cl | 6 | 81 |

| 10 | NO₂ | H | H | 6 | 65 |

| 11 | H | H | NO₂ | 6 | 72 |

| 12 | Me | H | H | 3 | 92 |

Reaction conditions: Substituted thiobenzanilide (1.0 equiv), PdCl₂ (10 mol%), Bu₄NBr (2.0 equiv), CuI (50 mol%) in DMSO at 120 °C.[1]

Experimental Protocols

General Procedure for the Synthesis of 2-Arylbenzothiazoles

To a screw-capped test tube equipped with a magnetic stir bar are added the thiobenzanilide (0.14 mmol, 1.0 equiv), palladium(II) chloride (2.5 mg, 0.014 mmol, 10 mol%), copper(I) iodide (13.3 mg, 0.070 mmol, 50 mol%), and tetrabutylammonium bromide (90.2 mg, 0.28 mmol, 2.0 equiv). The tube is sealed, and dimethyl sulfoxide (DMSO, 1.4 mL) is added. The resulting mixture is stirred at 120 °C for the time indicated in Table 2.

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-arylbenzothiazole.

Proposed Catalytic Cycle

The reaction is proposed to proceed through a palladium(II)/palladium(0) catalytic cycle. The key steps involve the chelation-assisted C-H activation of the thiobenzanilide, followed by intramolecular C-S bond formation via reductive elimination. The copper(I) and tetrabutylammonium bromide are believed to play a role in the reoxidation of the palladium(0) species to regenerate the active palladium(II) catalyst.

References

Application of 2-Chlorothiobenzamide in the Synthesis of Antifungal Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiobenzamide is a versatile reagent in organic synthesis, serving as a valuable precursor for the construction of various heterocyclic systems with potential biological activities. Its utility in the development of novel antifungal agents is of particular interest due to the rising challenge of drug-resistant fungal infections. The presence of the thioamide functional group, along with the chlorine substituent on the benzene ring, provides reactive sites for cyclization and substitution reactions, enabling the synthesis of diverse scaffolds such as benzothiazoles and 1,3-thiazoles, which are known to exhibit significant antifungal properties. This document provides detailed application notes and experimental protocols for the synthesis of antifungal agents derived from this compound and its analogs, summarizing their biological activities and potential mechanisms of action.

Synthetic Applications of this compound Analogs

Thioamides are crucial intermediates in the synthesis of sulfur-containing heterocycles. While direct protocols for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from analogous thiobenzamides. The primary applications involve its use as a synthon for building bicyclic and monocyclic thiazole derivatives.

Synthesis of 2-Substituted Benzothiazole Derivatives

Benzothiazoles are a class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including antifungal effects.[1] The synthesis of 2-substituted benzothiazoles can be achieved through the reaction of a substituted aniline with a thioamide precursor, often generated in situ.

Synthesis of 1,3-Thiazole Derivatives

The 1,3-thiazole ring is a key pharmacophore in many antifungal drugs.[2] The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide.

Experimental Protocols

The following protocols are representative examples of how this compound or similar thioamides can be utilized in the synthesis of potential antifungal agents.

Protocol 1: Synthesis of 2-Amino Substituted Benzothiazoles

This protocol describes a general method for the synthesis of 2-amino substituted benzothiazoles from a substituted aniline, which could be adapted using a derivative of 2-aminothiophenol and a suitable reaction partner.

Materials:

-

Substituted aniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine

Procedure:

-

Dissolve the substituted aniline in glacial acetic acid.

-

Add potassium thiocyanate to the solution and stir.

-

Slowly add bromine to the reaction mixture while maintaining the temperature.

-

Continue stirring for the specified time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino substituted benzothiazole.[3]

Protocol 2: Synthesis of 2,4-Disubstituted-1,3-Thiazole Derivatives

This protocol outlines the Hantzsch synthesis of 1,3-thiazole derivatives from a thioamide and an α-haloketone.

Materials:

-

Thioamide (e.g., this compound)

-

α-Haloketone (e.g., 2-bromoacetophenone)

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Dissolve the thioamide in ethanol.

-

Add the α-haloketone to the solution.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the 2,4-disubstituted-1,3-thiazole.[2]

Antifungal Activity

The antifungal activity of compounds derived from thiobenzamide precursors is typically evaluated in vitro against a panel of pathogenic fungi. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify their potency.

Table 1: In Vitro Antifungal Activity of Benzothiazole Derivatives

| Compound | Fungus | MIC (µg/mL) | Reference |

| 2-(4-Aminophenyl)benzothiazole derivative | Candida albicans | 12.5 | [3] |

| Nitro-substituted benzothiazole | Aspergillus niger | 25 | [3] |

| 2-(Aryloxymethyl)benzoxazole | Fusarium solani | 4.34 | [4] |

Table 2: In Vitro Antifungal Activity of 1,3-Thiazole Derivatives

| Compound | Fungus | MIC (µg/mL) | Reference |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7a) | Candida albicans ATCC 10231 | 7.81 | [5] |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7e) | Candida albicans ATCC 10231 | 3.9 | [5] |

| Fluconazole (Reference) | Candida albicans ATCC 10231 | 15.62 | [5] |

Mechanism of Action

The antifungal mechanism of action for many heterocyclic compounds, including those derived from thiobenzamides, often involves the inhibition of key fungal enzymes. For azole-containing structures like thiazoles, a primary target is lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[5] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Visualizations

Logical Workflow for the Synthesis of Benzothiazoles

Caption: Synthesis of 2-Amino Substituted Benzothiazoles.

Experimental Workflow for Hantzsch Thiazole Synthesis

Caption: Hantzsch Synthesis of 1,3-Thiazoles.

Proposed Antifungal Signaling Pathway Inhibition

References

- 1. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]